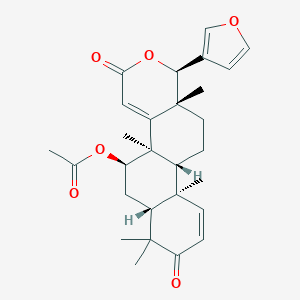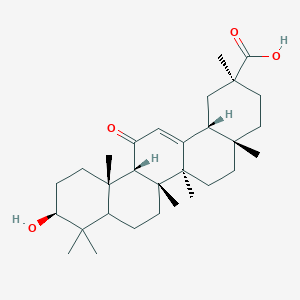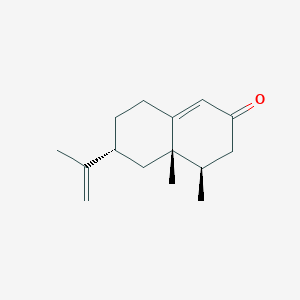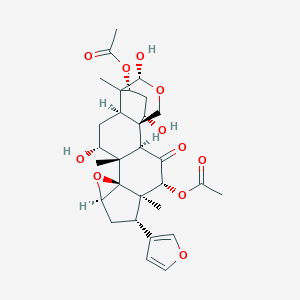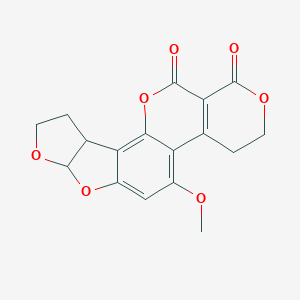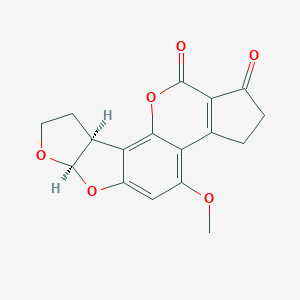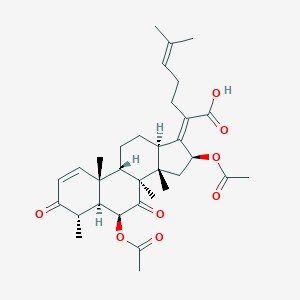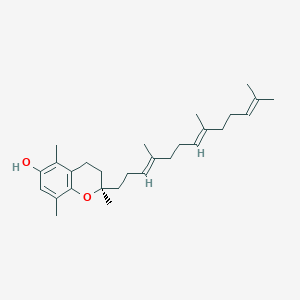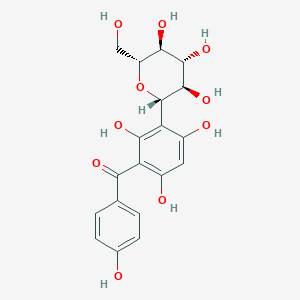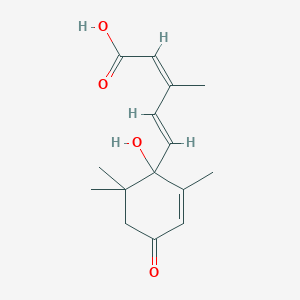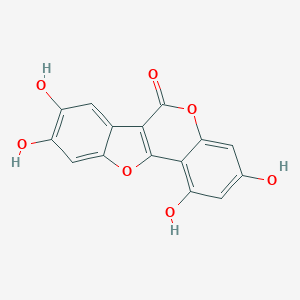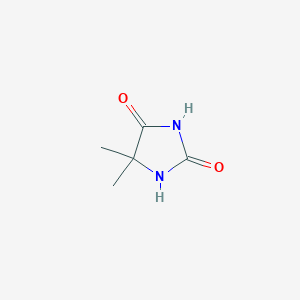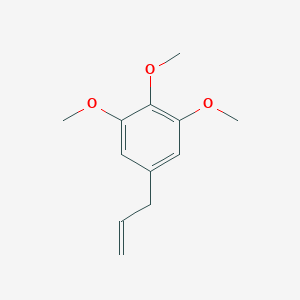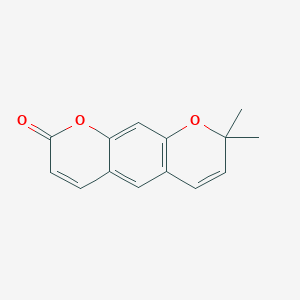
黄酮木素
描述
香豆素是一种天然存在的香豆素衍生物,具体分类为吡喃香豆素。它存在于各种植物物种中,包括柑橘属植物。 香豆素因其多样的生物活性而引起了广泛的关注,包括抗真菌、抗氧化和抗癌特性 .
科学研究应用
香豆素在科学研究中具有广泛的应用:
化学: 用作合成其他香豆素衍生物和研究反应机理的先驱体。
生物学: 研究其作为植物抗毒素在植物防御机制中的作用。
生化分析
Biochemical Properties
Xanthyletin interacts with various biomolecules, leading to changes in the biochemical composition of P. insidiosum
Cellular Effects
Xanthyletin has been observed to exert significant effects on the cells of P. insidiosum. It causes changes in the proteins of P. insidiosum, leading to alterations in cell function
Molecular Mechanism
The molecular mechanism of Xanthyletin’s action involves changes at the protein level in P. insidiosum It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
合成路线和反应条件: 香豆素可以通过多种方法合成。一种常见的合成路线涉及在酸性或碱性条件下环化合适的先驱体。例如,2-羟基苯乙酮与乙酰乙酸乙酯缩合,然后环化可以得到香豆素。 该反应通常需要哌啶之类的催化剂,并在回流条件下进行 .
工业生产方法: 香豆素的工业生产通常涉及从天然来源提取。种植柑橘类植物,并使用乙醇或甲醇等溶剂提取香豆素。 然后使用柱层析和重结晶等技术对粗提物进行纯化,以获得高纯度的香豆素 .
化学反应分析
反应类型: 香豆素会发生各种化学反应,包括:
氧化: 香豆素可以被氧化成相应的醌或其他氧化衍生物。
还原: 香豆素的还原可以得到二氢衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 二氢衍生物。
取代: 卤代或硝基香豆素衍生物
作用机制
香豆素通过多种机制发挥作用:
抗真菌活性: 它破坏真菌的细胞膜完整性,导致细胞裂解和死亡。
抗氧化活性: 香豆素清除自由基并抑制氧化应激,保护细胞免受损伤.
抗癌活性: 它通过激活半胱氨酸蛋白酶和破坏线粒体功能来诱导癌细胞凋亡.
类似化合物:
柳杉素: 另一种具有抗真菌和抗癌特性的香豆素衍生物。
阿维森宁: 一种具有类似生物活性的香豆素化合物。
东莨菪碱: 一种具有抗氧化和抗炎特性的香豆素.
香豆素的独特性: 香豆素因其广泛的生物活性及其在相对低浓度下的有效性而脱颖而出。 其对人体细胞系的无毒性进一步增强了其在治疗应用中的潜力 .
相似化合物的比较
Luvangetin: Another coumarin derivative with antifungal and anticancer properties.
Avicennin: A coumarin compound with similar biological activities.
Scopoletin: A coumarin with antioxidant and anti-inflammatory properties.
Uniqueness of Xanthyletin: Xanthyletin stands out due to its broad spectrum of biological activities and its effectiveness at relatively low concentrations. Its non-toxic nature to human cell lines further enhances its potential for therapeutic applications .
属性
IUPAC Name |
2,2-dimethylpyrano[3,2-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBQNVNUBKJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203818 | |
| Record name | Xanthyletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-19-5 | |
| Record name | Xanthyletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthyletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthyletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHYLETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for xanthyletin?
A1: Xanthyletin exhibits a range of biological activities, including:
- Antibacterial activity: [, , ] Xanthyletin demonstrates inhibitory effects against various bacteria, including oral pathogens like Aggregatibacter actinomycetemcomitans and Enterococcus faecalis.
- Antifungal activity: [, , , , ] It inhibits the growth of various fungi, including plant pathogens and Leucoagaricus gongylophorus, the symbiotic fungus of leaf-cutting ants.
- Anti-inflammatory activity: [, , , ] Xanthyletin exhibits anti-inflammatory properties, potentially by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines like IL-1β while stimulating the production of anti-inflammatory cytokines like IL-10.
- Antioxidant activity: [, ] Xanthyletin demonstrates antioxidant properties, potentially contributing to its protective effects against oxidative stress.
- Cytotoxic activity: [, , , ] Xanthyletin exhibits cytotoxic activity against various cancer cell lines.
Q2: How does xanthyletin exert its antifungal effects?
A2: Xanthyletin's antifungal activity is attributed to its ability to inhibit ATP synthesis in the mitochondria of fungi, specifically targeting the b6f-PC complex of the electron transport chain. [] This disruption of energy production leads to fungal growth inhibition.
Q3: What is the proposed mechanism behind xanthyletin's anti-inflammatory activity?
A3: While the exact mechanisms are still under investigation, studies suggest that xanthyletin's anti-inflammatory effects might involve modulating cytokine production in immune cells like macrophages. [, , ] Specifically, xanthyletin has been shown to suppress the release of pro-inflammatory cytokines like IL-1β while promoting the production of anti-inflammatory cytokines like IL-10.
Q4: What is the molecular formula and weight of xanthyletin?
A4: Xanthyletin's molecular formula is C14H12O3, and its molecular weight is 228.24 g/mol.
Q5: Which spectroscopic techniques are helpful in characterizing xanthyletin?
A5: NMR (1H and 13C), IR, and Mass Spectrometry (MS) are commonly employed techniques for xanthyletin's structural elucidation. [, , , , , , ] These techniques provide valuable information about the compound's functional groups, connectivity, and molecular weight.
Q6: Are there efficient synthetic routes to produce xanthyletin?
A6: Yes, several synthetic approaches for xanthyletin have been developed, including methods utilizing tandem Claisen rearrangement and Wittig reaction, [] as well as approaches starting from commercially available 2,4-dihydroxybenzaldehyde. []
Q7: Can xanthyletin be incorporated into drug delivery systems?
A7: Yes, xanthyletin can be successfully incorporated into biodegradable polymeric nanoparticles, offering a promising approach for controlled release and targeted delivery. []
Q8: How do structural modifications of xanthyletin influence its biological activity?
A8: Structural modifications, such as the addition of prenyl groups at different positions, can significantly affect xanthyletin's biological activity. [, , , ] For instance, the presence and position of prenyl groups have been shown to impact antifungal, cytotoxic, and anti-inflammatory activities.
Q9: What analytical techniques are used to quantify xanthyletin in plant extracts and formulations?
A9: High-Performance Liquid Chromatography (HPLC), coupled with UV detection, is commonly used for the quantification of xanthyletin in various matrices, including plant extracts and nanoparticle formulations. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


